6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one
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Overview
Description
6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one, also known as BPO-27, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrimidinone compounds and has been found to exhibit potent anticancer activity.
Mechanism of Action
The mechanism of action of 6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one is not fully understood. However, it has been proposed that 6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one may inhibit the activity of protein kinases, which are enzymes that play a critical role in the regulation of cell growth and proliferation. 6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one may also induce DNA damage and activate the p53 pathway, which is a tumor suppressor pathway that plays a critical role in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one has been shown to exhibit potent biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and block the cell cycle in cancer cells. 6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one has also been shown to inhibit the growth of tumor xenografts in animal models. However, the exact biochemical and physiological effects of 6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one are still under investigation.
Advantages and Limitations for Lab Experiments
6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It exhibits potent anticancer activity against a wide range of cancer cell lines, making it a promising candidate for further development as a cancer therapeutic agent. However, there are also limitations to the use of 6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one in lab experiments. Its mechanism of action is not fully understood, and its safety and toxicity profiles have not been fully evaluated.
Future Directions
There are several future directions for the study of 6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one. Further research is needed to fully understand its mechanism of action and to evaluate its safety and toxicity profiles. 6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one may also have potential applications in other disease areas, such as inflammation and autoimmune disorders. Additionally, the development of 6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one analogs may lead to the discovery of more potent and selective anticancer agents.
Synthesis Methods
6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one is a synthetic compound that can be synthesized using various methods. The most commonly used method involves the reaction of 3-bromo-4-hydroxypyridine with 1-(pyrrolidin-1-yl)propan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with 3-methyl-4-oxo-3,4-dihydropyrimidine-2-carbaldehyde to obtain 6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one.
Scientific Research Applications
6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one has been extensively studied for its potential therapeutic applications, especially in the treatment of cancer. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one has been shown to induce apoptosis, inhibit cell proliferation, and block the cell cycle in cancer cells.
properties
IUPAC Name |
6-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c1-18-9-17-13(6-14(18)20)19-5-3-10(8-19)21-12-2-4-16-7-11(12)15/h2,4,6-7,9-10H,3,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZBDDAMAURJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one |
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